![molecular formula C9H6F4O2 B14005030 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane CAS No. 25056-10-4](/img/structure/B14005030.png)
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H6F4O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a tetrafluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane typically involves the reaction of 2,3,5,6-tetrafluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: The major products are ring-opened compounds with functional groups introduced at the site of nucleophilic attack.
Oxidation: The major products are diols or other oxidized derivatives.
Reduction: The major products are alcohols resulting from the reduction of the oxirane ring.
Aplicaciones Científicas De Investigación
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane involves its ability to undergo nucleophilic substitution reactions. The oxirane ring is highly reactive and can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in both synthetic and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane: is similar to other epoxides such as:
Uniqueness
The uniqueness of this compound lies in its tetrafluorophenoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specialized applications where these properties are advantageous.
Propiedades
Número CAS |
25056-10-4 |
|---|---|
Fórmula molecular |
C9H6F4O2 |
Peso molecular |
222.14 g/mol |
Nombre IUPAC |
2-[(2,3,5,6-tetrafluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H6F4O2/c10-5-1-6(11)8(13)9(7(5)12)15-3-4-2-14-4/h1,4H,2-3H2 |
Clave InChI |
HBKWOBPPFUKZPM-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=C(C(=CC(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


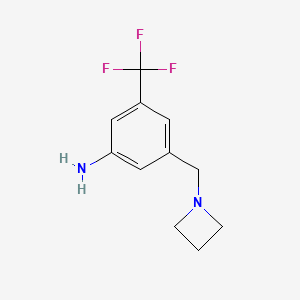
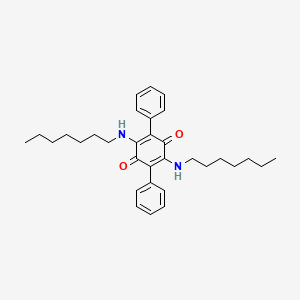
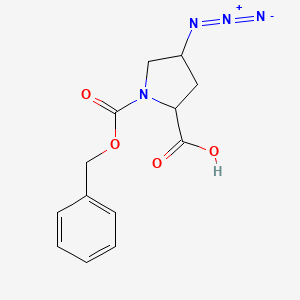
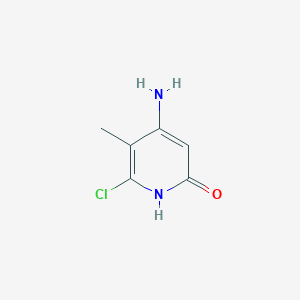
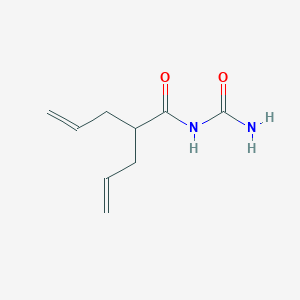

![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)

![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)
